molecular formula C27H18OS B12608457 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione CAS No. 645401-29-2

6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione

Cat. No.: B12608457
CAS No.: 645401-29-2
M. Wt: 390.5 g/mol
InChI Key: QJRVSIHSQKCRNE-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione is a heterocyclic compound featuring a dihydro-2H-pyran core substituted with a naphthalene group at position 6, phenyl groups at positions 3 and 4, and a thione functional group at position 2. This structure combines aromatic rigidity with the reactivity of the thione moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

645401-29-2

Molecular Formula

C27H18OS

Molecular Weight

390.5 g/mol

IUPAC Name

6-naphthalen-2-yl-3,4-diphenylpyran-2-thione

InChI

InChI=1S/C27H18OS/c29-27-26(21-12-5-2-6-13-21)24(20-10-3-1-4-11-20)18-25(28-27)23-16-15-19-9-7-8-14-22(19)17-23/h1-18H

InChI Key

QJRVSIHSQKCRNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione typically involves multi-step organic reactions. One common method involves the cyclocondensation of naphthalene derivatives with appropriate phenyl-substituted reagents under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of 2H-pyran compounds, including those similar to 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione, exhibit significant antimicrobial properties. Specifically, compounds with substituents at the C-2 and C-6 positions have been reported to possess notable activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus species. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.75 micrograms/mL against these pathogens .

Anticancer Potential
The naphthalene moiety in this compound is associated with various biological activities, including anticancer effects. Naphthalene-based compounds have been documented to exhibit cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The structural characteristics of 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione may enhance its efficacy in targeting specific cancer pathways.

Antiviral Properties
Recent studies indicate that compounds containing the pyran ring have shown promise in antiviral applications. The ability of these compounds to interfere with viral replication processes makes them candidates for further investigation in antiviral drug development .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione make it a suitable candidate for use in OLEDs. Its ability to emit light upon electrical stimulation can be harnessed in the development of efficient lighting and display technologies. Research into the photophysical properties of similar pyran derivatives suggests that they can be engineered to achieve desired emission spectra and efficiency levels .

Polymer Composites
In materials science, the incorporation of such compounds into polymer matrices can enhance mechanical and thermal properties. The presence of naphthalene groups can improve the thermal stability and processability of polymers, making them suitable for high-performance applications .

Organic Synthesis

Building Block for Synthetic Pathways
6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione serves as a versatile building block in organic synthesis. Its thione functional group allows for various chemical transformations, including cycloadditions and nucleophilic substitutions. This versatility is crucial for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Click Chemistry Applications
The compound's reactivity under mild conditions makes it suitable for "click chemistry" approaches, which are pivotal in creating diverse libraries of compounds rapidly. This methodology is particularly valuable in drug discovery and material science where rapid synthesis and screening are essential .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityIdentified significant antibacterial effects against gram-positive bacteria with MIC values <1 µg/mL.
Study 2Anticancer PropertiesDemonstrated cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms.
Study 3OLED ApplicationsExplored the photophysical properties leading to effective light emission characteristics suitable for OLEDs.

Mechanism of Action

The mechanism by which 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The thione group at C2 differentiates it from oxygen-containing pyranones or nitriles, altering electronic properties and reactivity .

Physical and Spectral Properties

Comparative physical data (melting points, spectral signatures):

Compound Melting Point (°C) Key Spectral Features (1H NMR) Reference
Target Compound Not reported Expected aromatic δ 7.0–8.5 (naphthalene, phenyl) -
Compound 6 130–131 δ 7.5–8.2 (naphthalene, thiophene)
Compound 10a 249 δ 5.21 (CH2), 7.49–7.97 (aromatic)
Compound 9 285–286 Broad NH/OH signals (glycosylation)

Insights :

  • Higher melting points in glycosylated derivatives (e.g., Compound 9, 285°C) correlate with increased polarity .
  • Thione-containing compounds may exhibit distinct IR stretches (C=S ~1200 cm⁻¹) compared to C=O (~1700 cm⁻¹).

Reactivity and Stability

  • Thione Reactivity : The C=S group is more nucleophilic than C=O, enabling thiol-disulfide exchange or metal coordination, unlike oxygen analogs .
  • Acid Stability : Dihydropyrans with electron-withdrawing groups (e.g., trifluoromethyl) show stability under acidic conditions, whereas thiones may undergo hydrolysis without proper stabilization .

Biological Activity

6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione is a compound of significant interest due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the available literature on its biological activity, focusing on empirical data, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyran ring with naphthalene and diphenyl substituents. Its molecular formula is C23H18OSC_{23}H_{18}OS with a molecular weight of approximately 358.45 g/mol. The presence of sulfur in the thione group contributes to its unique reactivity and biological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione. One study synthesized derivatives of similar structures and evaluated their cytotoxicity against various cancer cell lines using clonogenic assays. The results indicated that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range, demonstrating promising anticancer activity .

Case Study: Aurora Kinase Inhibition

In a notable case study, a derivative of this compound was shown to inhibit aurora kinases A and B, which are critical in cell division and are often overexpressed in cancers. The in vitro kinase assays revealed that the compound effectively reduced kinase activity, confirmed by Western blot analysis . The docking studies suggested specific interactions between the compound and the kinase active sites, providing insights into its mechanism of action.

Antibacterial Activity

The antibacterial properties of 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione have also been explored. A comparative study demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

Compound Bacterial Strain MIC (µg/mL)
Compound AE. faecalis40
Compound BP. aeruginosa50
Compound CS. typhi45
Compound DK. pneumoniae50

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of related compounds. For instance, certain thiourea derivatives derived from naphthalene-based structures showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL . These findings suggest that the thione group may enhance the anti-inflammatory potential of these compounds.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the naphthalene and phenyl groups significantly influence the biological activity of these compounds. For example, electron-withdrawing groups on the phenyl rings were associated with increased cytotoxicity against cancer cell lines .

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